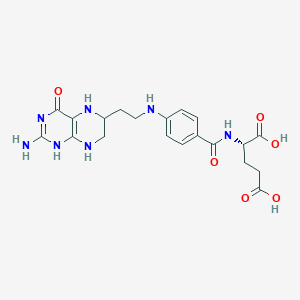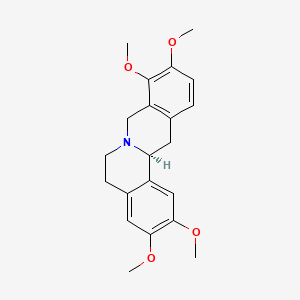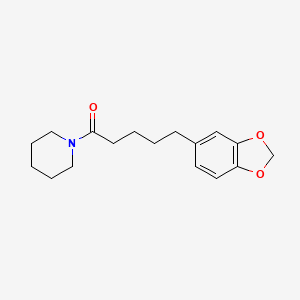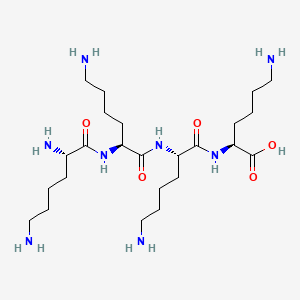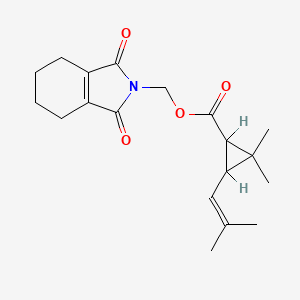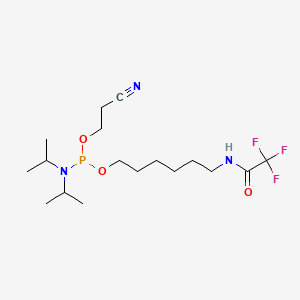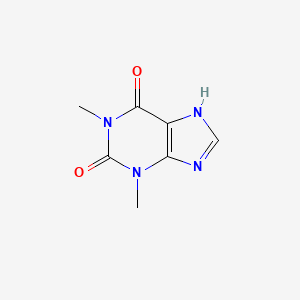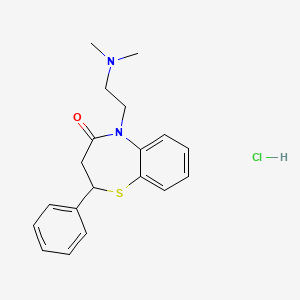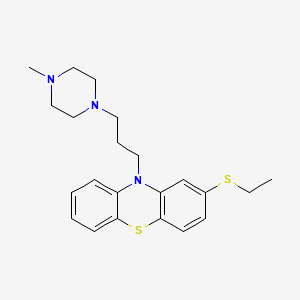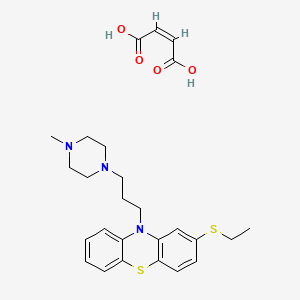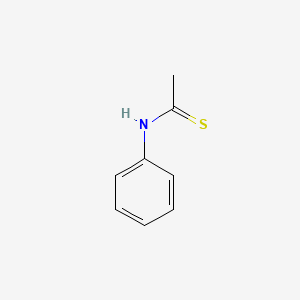![molecular formula C13H6ClN5NaO2+ B1681363 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt CAS No. 70502-82-8](/img/structure/B1681363.png)
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt is an orally available diuretic agent known for its uricosuric effect, which enhances the excretion of uric acid in urine. It has been shown to stimulate the phagocytic activity of leukocytes and macrophages, making it potentially effective in treating nasal allergies, rheumatoid arthritis, and allergic bronchial asthma .
Méthodes De Préparation
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt can be synthesized through the condensation of 2-chloronicotinic acid with 3-chloro-4-hydroxybenzonitrile using sodium methoxide in nitrobenzene at 180°C. This reaction produces 2-(2-chloro-4-cyanophenoxy)nicotinic acid, which is then converted into 2-[2-chloro-4-(1H)-tetrazol-5-yl)phenoxy]nicotinic acid using sodium azide in DMF at 100°C. Finally, this compound is cyclized with sulfuric acid at 180°C .
Analyse Des Réactions Chimiques
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: this compound can undergo substitution reactions, particularly involving its chlorine atoms. Common reagents used in these reactions include sodium methoxide, sulfuric acid, and sodium azide. .
Applications De Recherche Scientifique
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It enhances phagocytosis in leukocytes and macrophages, making it useful in immunological studies.
Medicine: this compound is effective in treating nasal allergies, rheumatoid arthritis, and allergic bronchial asthma. .
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.
Mécanisme D'action
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt exerts its effects by stimulating the phagocytic activity of leukocytes and macrophages. It prevents the suppression of phagocytic activity induced by other drugs. The compound also inhibits the release of allergic mediators from mast cells, which helps in managing allergic reactions. Its diuretic effect is due to the increased excretion of uric acid in urine .
Comparaison Avec Des Composés Similaires
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt is unique in its dual action as a diuretic and an immunomodulator. Similar compounds include:
Disodium cromoglycate: Used for its antiallergic properties but less potent in inhibiting histamine release compared to this compound.
Tranilast: Another antiallergic agent but less effective in enhancing phagocytosis compared to this compound.
Theophylline: Used for its bronchodilator effects but less effective in inhibiting histamine release compared to this compound.
This compound stands out due to its potent immunomodulatory and diuretic effects, making it a valuable compound in both medical and research settings.
Propriétés
Numéro CAS |
70502-82-8 |
|---|---|
Formule moléculaire |
C13H6ClN5NaO2+ |
Poids moléculaire |
321.65 g/mol |
Nom IUPAC |
sodium;9-chloro-7-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)chromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H5ClN5O2.Na/c14-9-5-6(12-16-18-19-17-12)4-8-10(20)7-2-1-3-15-13(7)21-11(8)9;/h1-5H;/q-1;+1 |
Clé InChI |
LAEVCGNXDKGJQI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NN=N[N-]4.[Na+] |
SMILES isomérique |
C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NN=N[N-]4.[Na+] |
SMILES canonique |
C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NN=N[N-]4.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
70502-82-8 (hydrochloride) 70502-82-8 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
9-chloro-5-oxo-7-(1H-tetrazol-5-yl)-5H-(1)benzopyrano(2,3-b)pyridine traxanox traxanox hydrochloride Y 12,141 Y 12141 Y-12,141 Y-12141 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



